

Plasma kallikrein-IN-1 CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Plasma kallikrein-IN-1

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An In-Depth Technical Guide to Plasma Kallikrein-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Plasma kallikrein-IN-1**, a potent and selective inhibitor of plasma kallikrein. This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers in drug discovery and development targeting the plasma kallikrein-kinin system.

Core Chemical Properties and Identification

Plasma kallikrein-IN-1 is a novel heteroaromatic carboxamide derivative identified as a highly potent inhibitor of plasma kallikrein (PKK).^{[1][2][3]} Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2691030-28-9	[3]
Molecular Formula	C23H25F2N7O	
Molecular Weight	453.498 g/mol	
IC50 (Human Plasma Kallikrein)	0.5 nM	[3]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month.	

Mechanism of Action and Signaling Pathways

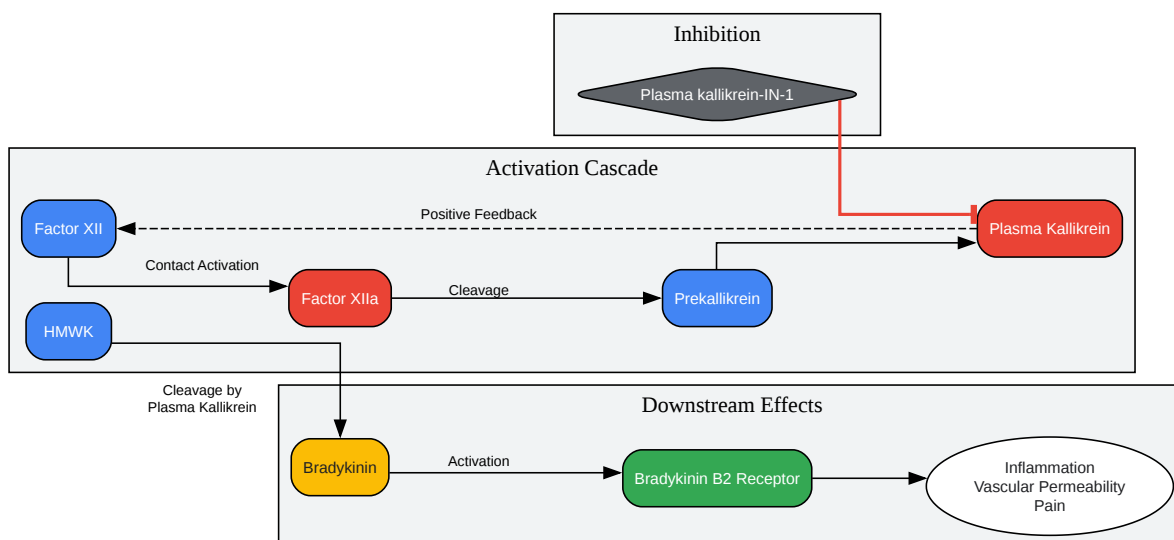
Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[1][2][4][5] The activation of plasma prekallikrein to plasma kallikrein initiates a cascade of events, primarily the cleavage of high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.[1][2][4][5][6][7] Bradykinin, in turn, activates bradykinin B1 and B2 receptors, leading to increased vascular permeability, vasodilation, and pain.

Plasma kallikrein-IN-1 exerts its inhibitory effect by targeting the active site of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin. This mechanism makes it a promising therapeutic candidate for diseases characterized by excessive plasma kallikrein activity, such as hereditary angioedema, diabetic macular edema, and other inflammatory conditions.[1][2][4][5]

Beyond the canonical bradykinin-dependent pathway, plasma kallikrein can also signal independently of bradykinin through the activation of Protease-Activated Receptors (PARs), particularly PAR2. This alternative pathway can also contribute to inflammatory responses.

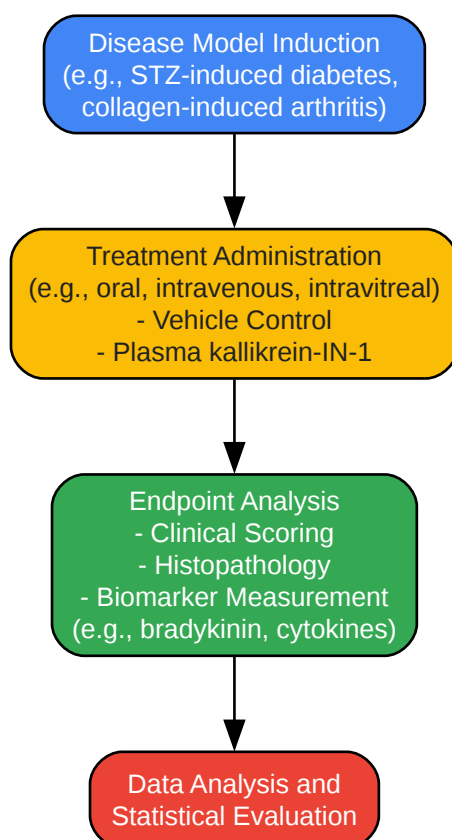
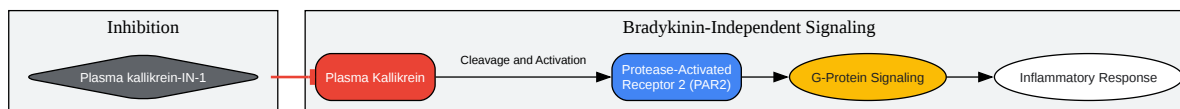
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving plasma kallikrein and the inhibitory action of **Plasma kallikrein-IN-1**.



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Caption: The Kallikrein-Kinin System and the inhibitory action of **Plasma kallikrein-IN-1**.



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- To cite this document: BenchChem. [Plasma kallikrein-IN-1 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14918764#plasma-kallikrein-in-1-cas-number-and-chemical-properties>]

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